molecular formula C24H23N3O6S B1229923 3-(1,3-benzodioxol-5-ylmethyl)-7-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-2-sulfanylidene-1H-quinazolin-4-one

3-(1,3-benzodioxol-5-ylmethyl)-7-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B1229923
M. Wt: 481.5 g/mol
InChI Key: WPTFCTBFOOQKHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-ylmethyl)-7-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a N-acylpiperidine.

Scientific Research Applications

Antiviral Properties

  • Influenza and Coronavirus Inhibition : Some derivatives of the compound have shown strong activity against influenza A/H3N2 virus and human coronavirus 229E. Specific derivatives, such as N-(8-Ethyl-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-4-methylbenzamide and 4-methyl-N-(2-methyl-3-oxo-8-propyl-1-thia-4-azaspiro[4.5]decan-4-yl)benzamide, exhibited EC50 values of 0.5 and 0.2 µM respectively, indicating potent antiviral effects (Apaydın et al., 2020).

Antimicrobial Activities

  • Nematicidal Activity : Derivatives of the compound were evaluated for their nematicidal activities. These compounds, upon synthesis and characterization, were found to exhibit notable antibacterial, antifungal, and nematicidal properties (Srinivas et al., 2008).

Biological Properties

  • Antitumor and Anti-Monoamine Oxidase Activities : Some synthesized compounds related to this chemical structure demonstrated high anti-monoamine oxidase and antitumor activity. This indicates potential therapeutic applications in the field of cancer and neurological disorders (Markosyan et al., 2015).

Other Applications

  • Growth-Regulating Activity : A compound derived from a similar structure exhibited growth-regulating activity, suggesting potential uses in agriculture or biotechnology (Sharifkanov et al., 2001).

properties

Product Name

3-(1,3-benzodioxol-5-ylmethyl)-7-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-2-sulfanylidene-1H-quinazolin-4-one

Molecular Formula

C24H23N3O6S

Molecular Weight

481.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-7-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C24H23N3O6S/c28-21(26-7-5-24(6-8-26)32-9-10-33-24)16-2-3-17-18(12-16)25-23(34)27(22(17)29)13-15-1-4-19-20(11-15)31-14-30-19/h1-4,11-12H,5-10,13-14H2,(H,25,34)

InChI Key

WPTFCTBFOOQKHH-UHFFFAOYSA-N

SMILES

C1CN(CCC12OCCO2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC6=C(C=C5)OCO6

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-benzodioxol-5-ylmethyl)-7-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Reactant of Route 2
3-(1,3-benzodioxol-5-ylmethyl)-7-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Reactant of Route 3
Reactant of Route 3
3-(1,3-benzodioxol-5-ylmethyl)-7-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Reactant of Route 4
3-(1,3-benzodioxol-5-ylmethyl)-7-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Reactant of Route 5
3-(1,3-benzodioxol-5-ylmethyl)-7-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Reactant of Route 6
3-(1,3-benzodioxol-5-ylmethyl)-7-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-2-sulfanylidene-1H-quinazolin-4-one

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